2-Phenylquinoline-4-carbohydrazide

Medicinal Chemistry Synthetic Intermediate Antimicrobial Agents

2-Phenylquinoline-4-carbohydrazide (CAS 4779-54-8) is a quinoline-4-carboxylic acid hydrazide derivative with the molecular formula C₁₆H₁₃N₃O and a molecular weight of 263.29 g/mol. It is primarily recognized as a versatile synthetic intermediate in medicinal chemistry, serving as a key scaffold for the development of compounds with antimicrobial, anti-inflammatory, and anticancer properties.

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
CAS No. 4779-54-8
Cat. No. B1604794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylquinoline-4-carbohydrazide
CAS4779-54-8
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
InChIInChI=1S/C16H13N3O/c17-19-16(20)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,17H2,(H,19,20)
InChIKeyOXZWSKCISAPCJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylquinoline-4-carbohydrazide (CAS 4779-54-8) Procurement: Key Intermediate for Bioactive Quinoline Derivatives


2-Phenylquinoline-4-carbohydrazide (CAS 4779-54-8) is a quinoline-4-carboxylic acid hydrazide derivative with the molecular formula C₁₆H₁₃N₃O and a molecular weight of 263.29 g/mol . It is primarily recognized as a versatile synthetic intermediate in medicinal chemistry, serving as a key scaffold for the development of compounds with antimicrobial, anti-inflammatory, and anticancer properties [1]. The compound is commercially available with a typical purity of ≥95% and is supplied for research and development purposes.

2-Phenylquinoline-4-carbohydrazide Sourcing: Why Structural Analogs Cannot Be Simply Substituted


Substituting 2-phenylquinoline-4-carbohydrazide with other quinoline-4-carboxylic acid derivatives or hydrazides is not straightforward due to differences in synthetic accessibility and the biological profile of downstream products. The specific phenyl substitution at the 2-position and the free hydrazide moiety confer distinct physicochemical properties (e.g., LogP ~2.72, PSA 68.01 Ų) that influence both reactivity in condensation reactions and the drug-likeness of resulting derivatives [1]. Furthermore, the compound has been validated as a key intermediate in multiple synthetic routes yielding derivatives with demonstrably superior antimicrobial and anti-inflammatory activities compared to clinical reference drugs [2][3]. Generic substitution risks introducing compounds with unproven synthetic utility or suboptimal derivative activity profiles.

2-Phenylquinoline-4-carbohydrazide (CAS 4779-54-8) Quantitative Differentiation Evidence for Scientific Procurement


2-Phenylquinoline-4-carbohydrazide Synthetic Versatility: Enables Diverse Bioactive Derivative Libraries

2-Phenylquinoline-4-carbohydrazide serves as a key intermediate that can be elaborated into at least three distinct pharmacologically relevant derivative classes—carboxamides, oxadiazoles, and isoindoline-1,3-diones—through standard condensation reactions [1]. In contrast, the parent carboxylic acid (cinchophen) or simple hydrazides lacking the 2-phenylquinoline scaffold do not offer the same breadth of accessible heterocyclic diversity. This synthetic flexibility enables the generation of focused libraries for structure-activity relationship (SAR) studies.

Medicinal Chemistry Synthetic Intermediate Antimicrobial Agents

2-Phenylquinoline-4-carbohydrazide Physicochemical Profile: Favorable Drug-Likeness for Derivative Design

Computed physicochemical properties of 2-phenylquinoline-4-carbohydrazide indicate a favorable profile for derivative development. The compound has a calculated LogP of 2.718 and a polar surface area (PSA) of 68.01 Ų, resulting in compliance with Lipinski's Rule of Five [1]. This contrasts with many simpler hydrazides (e.g., isoniazid, LogP ~0.9, PSA ~68 Ų) that exhibit lower lipophilicity, potentially limiting membrane permeability. The moderate lipophilicity of the 2-phenylquinoline-4-carbohydrazide scaffold provides a balanced starting point for optimizing both potency and pharmacokinetic properties of derivatives.

Drug Design Physicochemical Properties ADME

2-Phenylquinoline-4-carbohydrazide Derivatives Show Superior Antimicrobial Potency Compared to Clinical Standards

Derivatives synthesized from 2-phenylquinoline-4-carbohydrazide exhibit antimicrobial activity that surpasses clinically prevalent antibiotics. Specifically, compounds 4b and 5d, carboxamide and oxadiazole derivatives respectively, demonstrated better antibacterial and antifungal activity than Gentamicin, Ampicillin, and Fluconazole against Staphylococcus aureus and Candida albicans in MIC assays [1]. While the parent hydrazide itself serves as the synthetic precursor, this evidence establishes that the 2-phenylquinoline-4-carbohydrazide scaffold can be elaborated into derivatives with enhanced potency relative to standard-of-care agents, a feature not consistently observed with other quinoline-4-carboxylic acid hydrazide scaffolds.

Antimicrobial Antibacterial Antifungal

2-Phenylquinoline-4-carbohydrazide-Derived Carboxamides Match Diclofenac Anti-Inflammatory Efficacy

Carboxamide derivatives synthesized from 2-phenylquinoline-4-carbohydrazide exhibit anti-inflammatory activity comparable to diclofenac sodium, a widely used non-steroidal anti-inflammatory drug (NSAID). In the carrageenan-induced paw edema model in rats, compound 5 (a nucleoside analogue conjugate) showed significant anti-inflammatory activity on par with the reference drug [1]. This indicates that the 2-phenylquinoline-4-carbohydrazide scaffold can be elaborated into anti-inflammatory agents with efficacy matching a gold-standard NSAID, offering a potential alternative chemotype for inflammation therapy.

Anti-inflammatory Analgesic COX Inhibition

2-Phenylquinoline-4-carbohydrazide (CAS 4779-54-8) Recommended Application Scenarios for Scientific and Industrial Procurement


Synthesis of Antimicrobial Heterocyclic Libraries

Employ 2-phenylquinoline-4-carbohydrazide as a key intermediate for generating diverse heterocyclic libraries (carboxamides, oxadiazoles, isoindoline-1,3-diones) aimed at antimicrobial drug discovery. Evidence shows that derivatives from this scaffold can outperform clinical antibiotics like Gentamicin and Ampicillin against S. aureus and C. albicans [1].

Development of Novel Anti-Inflammatory Agents

Utilize 2-phenylquinoline-4-carbohydrazide to synthesize carboxamide derivatives for evaluation as anti-inflammatory agents. Published data indicate that such derivatives can achieve in vivo efficacy comparable to diclofenac sodium in standard rat paw edema models [2].

Lead Optimization with Favorable Drug-Like Properties

Leverage the scaffold's favorable physicochemical profile (LogP 2.718, PSA 68.01 Ų, Lipinski compliant [3]) as a starting point for optimizing the ADME properties of drug candidates. The moderate lipophilicity balances membrane permeability and solubility, reducing the risk of late-stage pharmacokinetic failure.

Building Block for Focused Chemical Libraries

Acquire 2-phenylquinoline-4-carbohydrazide for the construction of focused chemical libraries targeting histone deacetylase (HDAC) inhibition or other epigenetic targets. The hydrazide moiety can serve as a zinc-binding group, and the 2-phenylquinoline core provides a rigid, aromatic cap group for inhibitor design [4].

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